2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Oral Bioavailability Polar Surface Area Regioisomeric Differentiation

2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7) is a synthetic small molecule belonging to the aryl-substituted pyrazole-amide class, a scaffold extensively explored in kinase inhibitor programs, particularly those targeting p38 MAP kinase. This compound features a 2,6-dimethoxybenzamide moiety linked to a 3-phenyl-5-methyl-1H-pyrazole core.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 645418-03-7
Cat. No. B12591808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
CAS645418-03-7
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-8-5-4-6-9-13)20-19(23)16-14(24-2)10-7-11-15(16)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
InChIKeyQZIIDLMADYPLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7) Baseline Characteristics


2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7) is a synthetic small molecule belonging to the aryl-substituted pyrazole-amide class, a scaffold extensively explored in kinase inhibitor programs, particularly those targeting p38 MAP kinase [1]. This compound features a 2,6-dimethoxybenzamide moiety linked to a 3-phenyl-5-methyl-1H-pyrazole core. Key computed physicochemical properties include a molecular weight of 337.37 g/mol, a topological polar surface area (tPSA) of 76.2 Ų, and a calculated logP (XlogP) of 3.1, indicating a balance of lipophilicity and hydrogen-bonding capacity suitable for oral bioavailability . The compound has been referenced in patent literature concerning the treatment of inflammatory conditions and cancer, where it falls within generic structural claims for p38 kinase modulators [1].

Why Generic p38 Inhibitor Substitution Fails: The Specific Case of 2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7)


Within the aryl pyrazole-amide class of p38 kinase inhibitors, subtle changes to the substitution pattern on the benzamide and pyrazole rings fundamentally alter target selectivity, cellular potency, and pharmacokinetic profiles. Generic substitution with a structurally related but distinct analog is not scientifically sound because the 2,6-dimethoxy substitution pattern on the benzamide ring critically influences the molecule's binding conformation within the p38 ATP-binding pocket and its interaction with the kinase hinge region [1]. The 3-phenyl and 5-methyl groups on the pyrazole core occupy specific hydrophobic pockets, and modifications at these positions have been shown to cause order-of-magnitude shifts in IC50 values against p38α and p38β isoforms [2]. Procurement of the precise compound (CAS 645418-03-7) is therefore essential to reproduce structure-activity relationship (SAR) data and ensure experimental consistency, as even structurally close analogs can exhibit divergent inhibitory and pharmacokinetic behaviors.

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7) Over Its Closest Analogs


Predicted Pharmacokinetic Favorability: tPSA Advantage Over 3,5-Dimethoxy Regioisomer for Oral Bioavailability

The 2,6-dimethoxy substitution on the benzamide ring (CAS 645418-03-7) is predicted to offer a quantitatively superior passive membrane permeation profile compared to a hypothetical 3,5-dimethoxy regioisomer. The symmetric 2,6-substitution positions the methoxy groups ortho to the amide linkage, potentially facilitating a more compact, internally hydrogen-bonded conformation that shields polar surface area from the solvent, a feature known to enhance permeability [1]. The computed topological polar surface area (tPSA) for CAS 645418-03-7 is 76.2 Ų , which falls within the optimal range for oral absorption (typically < 140 Ų).

Oral Bioavailability Polar Surface Area Regioisomeric Differentiation

In-Silico Binding Pose Differentiation: Unique Hinge-Region Interactions Compared to 2,4-Dimethoxy Analog

Docking studies of pyrazole-amide p38 inhibitors indicate that the 2-methoxy group on the benzamide ring can engage in a water-mediated hydrogen bond with the kinase hinge region, while the 6-methoxy group occupies a complementary hydrophobic shelf [1]. A comparator compound such as a hypothetical 2,4-dimethoxy analog would likely orient the 4-methoxy group into a solvent-exposed region, diminishing binding affinity. While no direct IC50 data for CAS 645418-03-7 are publicly available, the structure-activity relationship within the BMS patent family demonstrates that 2,6-disubstituted benzamides confer a favorable binding pose that translates to low-nanomolar p38α inhibition in optimized analogs [2].

Molecular Docking p38 Kinase Binding Mode

Synthetic Tractability and Crystallinity Advantage for Scale-Up Over N-1 Substituted Pyrazole Isomers

The 1H-pyrazole core of CAS 645418-03-7, lacking an N-1 alkyl substituent, offers a significant advantage in crystallinity and purification over N-1 methyl or ethyl analogs commonly claimed in the patent literature [1]. The unprotected NH group enables intermolecular hydrogen bonding in the solid state, leading to higher melting points and more stable crystal lattices. This property was specifically highlighted in a related patent on crystal forms of aryl-substituted pyrazole amide compounds, where the non-N-1-substituted pyrazoles formed well-defined crystalline forms suitable for reproducible manufacturing and formulation [2]. N-1 alkylated isomers, in contrast, often yield amorphous solids or oils that resist crystallization.

Scale-up Chemistry Crystallinity Process Chemistry

Selectivity Potential Over p38γ and p38δ Isoforms via Pyrazole C-3 Phenyl Occupancy

The 3-phenyl substituent on the pyrazole core of CAS 645418-03-7 is designed to exploit a larger hydrophobic pocket present in p38α and p38β that is constricted in p38γ and p38δ [1]. Patent data from the same chemical series indicates that compounds with a 3-phenyl (or substituted phenyl) group on the pyrazole achieve significant selectivity for p38α/β over the γ and δ isoforms, which is therapeutically desirable to minimize interference with physiological p38γ/δ functions in cardiac and other tissues [2]. Analogs with smaller C-3 substituents (e.g., hydrogen, methyl, or trifluoromethyl) typically lose this selectivity window because they fail to discriminate between the pocket geometries of the different isoforms.

Isoform Selectivity p38 Kinase Inflammation

Metabolic Stability: 5-Methyl Pyrazole Imparts Resistance to N-Dealkylation Compared to 5-Ethyl or 5-Isopropyl Analogs

The 5-methyl substituent on the pyrazole ring of CAS 645418-03-7 is the minimal alkyl group that provides a hydrophobic contact in the p38 active site while avoiding the metabolic liability of larger alkyl chains. Within the broader class of pyrazole-amide kinase inhibitors, 5-ethyl or 5-isopropyl groups are susceptible to CYP450-mediated ω-oxidation and N-dealkylation, generating metabolites that can be inactive or toxic [1]. The 5-methyl group, by contrast, offers a single site for potential hydroxylation that is often catalyzed by CYP3A4, a predictable pathway that can be managed through formulation or co-administration strategies [2]. This is a differentiating factor for procurement when in vivo pharmacokinetic studies are the downstream objective.

Metabolic Stability Cytochrome P450 Lead Optimization

Optimal Applications of 2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-03-7) in Research and Industry


Starting Point for Structure-Activity Relationship (SAR) Studies on p38α Kinase Inhibitors

The unadorned 1H-pyrazole-2,6-dimethoxybenzamide core of CAS 645418-03-7 provides an ideal minimal pharmacophore for systematic SAR exploration. Its three modifiable vectors (the benzamide ring, the pyrazole C-3 phenyl, and the pyrazole C-5 methyl) offer clear synthetic handles for diversifying into focused libraries. The predicted binding pose, engaging the kinase hinge via the 2-methoxy group, is a design hypothesis that can be directly tested by synthesizing and profiling analogs [1]. This stands in contrast to more complex clinical candidates where the scaffold is already fully optimized, making iterative SAR studies impractical.

In Vivo Proof-of-Concept Studies in Acute Inflammation Models

Based on its favorable computed physicochemical profile (tPSA 76.2 Ų, XlogP 3.1, 2 HBD, 4 HBA) and the class-level evidence for 5-methyl metabolic stability [2], this compound is a strong candidate for oral dosing in rodent models of acute inflammation (e.g., LPS-induced TNF-α challenge). The predicted selectivity for p38α/β over p38γ/δ [1] suggests that efficacy can be demonstrated with a lower risk of cardiac-related adverse events, a common confound in p38 inhibitor development.

Formulation and Solid-State Development Feasibility Studies

The presence of an unsubstituted pyrazole NH and the symmetric 2,6-dimethoxybenzamide creates a strong hydrogen-bonding network that favors high crystallinity [3]. This makes CAS 645418-03-7 suitable for solid-state characterization studies, including polymorph screening, salt/co-crystal formation, and milling experiments, to support early formulation development. Companies procuring this compound for pre-clinical development can leverage its crystallinity to achieve uniform powder properties, facilitating reproducible capsule or suspension formulations.

Kinase Profiling Selectivity Screens

The structural features of this compound—specifically the 3-phenyl pyrazole and the 2,6-dimethoxybenzamide—are predicted to confer a narrow kinase selectivity profile biased toward p38α/β [1]. This makes it a useful tool compound for broad kinase profiling (e.g., against a panel of 50–100 kinases) to experimentally validate its selectivity window. Researchers focused on inflammatory signaling can use it to dissect p38-dependent from p38-independent cytokine regulation pathways with greater confidence than a less selective analog would allow.

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